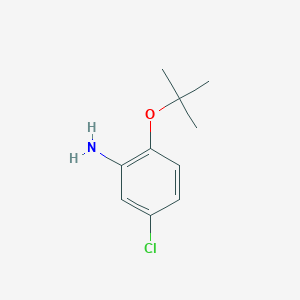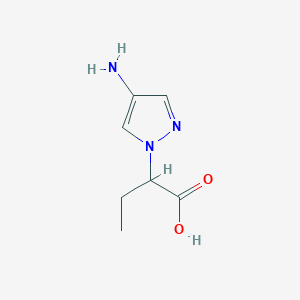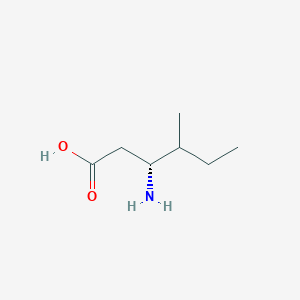![molecular formula C12H18FNO B13303815 4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13303815.png)
4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol is a synthetic compound that belongs to the class of synthetic cathinones. These compounds are structurally similar to cathinone, a natural stimulant found in the khat plant. Synthetic cathinones are known for their psychoactive properties and have been used in various research applications.
Preparation Methods
The synthesis of 4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol typically involves the reaction of 3-fluorobenzylamine with 4-penten-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve more advanced techniques and equipment to scale up the synthesis process efficiently.
Chemical Reactions Analysis
4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Scientific Research Applications
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cathinones.
Biology: The compound is studied for its effects on biological systems, particularly its interaction with neurotransmitter systems in the brain.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a model compound for developing new psychoactive substances.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the release of dopamine and norepinephrine, leading to enhanced mood and increased energy levels. The molecular targets and pathways involved in its action are still under investigation, but it is thought to interact with monoamine transporters and receptors.
Comparison with Similar Compounds
4-{[(3-Fluorophenyl)methyl]amino}pentan-1-ol is similar to other synthetic cathinones such as:
3-Fluoromethcathinone (3-FMC): Known for its stimulant effects and structural similarity to methcathinone.
4-Methylmethcathinone (Mephedrone): A well-known synthetic cathinone with strong stimulant properties.
4-Fluoroamphetamine (4-FA): A synthetic compound with both stimulant and empathogenic effects.
Compared to these compounds, this compound is unique due to its specific structural features and the presence of the fluorine atom, which can influence its pharmacological properties and interactions with biological systems.
Properties
Molecular Formula |
C12H18FNO |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-[(3-fluorophenyl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C12H18FNO/c1-10(4-3-7-15)14-9-11-5-2-6-12(13)8-11/h2,5-6,8,10,14-15H,3-4,7,9H2,1H3 |
InChI Key |
OVWINIXBPKYRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NCC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Fluoro-2-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13303733.png)
![3-Bromo-4-[(3-chlorophenyl)methoxy]oxolane](/img/structure/B13303735.png)
![7-[(1H-Pyrrol-2-yl)methyl]-7-azabicyclo[2.2.1]heptane](/img/structure/B13303741.png)
![2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide](/img/structure/B13303749.png)


![2-{2-Aminobicyclo[3.1.0]hexan-2-yl}acetic acid](/img/structure/B13303766.png)


![2-{[(5-Bromo-2-fluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13303799.png)
![2-(Butan-2-yl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13303807.png)
![{[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B13303818.png)
amine](/img/structure/B13303820.png)

